Methyl[(2-methylcyclopropyl)methyl]amine
Description
Methyl[(2-methylcyclopropyl)methyl]amine is a secondary amine characterized by a cyclopropane ring substituted with a methyl group at the 2-position, attached to a methylamine moiety via a methylene bridge. Its molecular formula is C₇H₁₃N (molecular weight: 111.19 g/mol).
Applications of such compounds are inferred from structural analogs, including use in metabolic glycoengineering (e.g., cyclopropane-modified aminosugars) , pharmaceutical intermediates (e.g., benzothiophene- or furan-containing amines) , and CO₂ capture (e.g., methyl diethanolamine derivatives) .
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N-methyl-1-(2-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(5)4-7-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
VMVQWPJUETYXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Cyclopropane Moieties
| Compound Name | Molecular Formula | Key Features | Applications/Research Findings | References |
|---|---|---|---|---|
| 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine | C₁₄H₁₅NS | Aromatic benzothiophene + cyclopropane | Pharmaceutical intermediate (discontinued) | |
| N-{[5-(2-Methylcyclopropyl)furan-2-yl]methyl}-1-(propan-2-yl)piperidin-4-amine | C₁₄H₁₅NS | Furan + piperidine + cyclopropane | Medicinal chemistry (structure-activity studies) | |
| (2-Methylcyclopropyl)methyl (4-nitrophenyl) carbonate | C₁₂H₁₃NO₅ | Cyclopropane carbonate ester | Synthetic intermediate for glycoengineering |
Key Observations :
Aliphatic Amines: Methyl(2-methylpropyl)amine
Key Differences :
Tertiary Amines: Methyl Diethanolamine (MDEA)
MDEA (C₅H₁₃NO₂) is a tertiary amine used industrially for CO₂ capture. Unlike this compound, MDEA’s hydroxyl groups facilitate hydrogen bonding with CO₂, achieving adsorption capacities up to 2.63 mmol CO₂/g in activated mesoporous carbon composites .
Aromatic-Substituted Amines
Compounds like 1-(2-methylphenyl)ethylamine (C₁₃H₂₁N) and [4-(difluoromethyl)phenyl]methanamine derivatives highlight the role of aromaticity in modulating electronic properties. Cyclopropane analogs lack aromatic stabilization but may offer improved metabolic stability in vivo.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling methyl[(2-methylcyclopropyl)methyl]amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
- Storage : Store in a tightly sealed container in a cool (<25°C), well-ventilated area away from incompatible materials like strong acids, bases, and oxidizers .
- Spill Management : Absorb spills with sand or vermiculite, transfer to a sealed container, and dispose via approved hazardous waste protocols .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. Which characterization techniques are essential for verifying the structural integrity of amine-functionalized compounds?
- Methodological Answer :
- FTIR Spectroscopy : Identify functional groups (e.g., amine C-N stretches at ~1031 cm⁻¹ and O-H stretches in hydrated forms) .
- Elemental Analysis : Quantify nitrogen content to confirm amine impregnation (e.g., 23 wt.% increase post-modification in analogous studies) .
- BET Surface Area Analysis : Measure pore structure changes (e.g., 43% surface area reduction after amine loading, indicative of pore filling) .
Advanced Research Questions
Q. How can experimental design optimize this compound’s efficacy in gas adsorption applications?
- Methodological Answer :
- Impregnation Optimization : Vary amine concentration (e.g., 23–50 wt.%) during synthesis and correlate with adsorption performance. Monitor pore volume reduction to avoid overloading .
- Adsorption Testing : Use batch reactors at controlled pressures (e.g., 5 psi CO₂) and temperatures. Calculate adsorption capacity via ideal gas law, accounting for pressure changes .
- Competitive Adsorption Studies : Test selectivity against gases like CH₄ or N₂ to assess specificity for CO₂ .
Q. How do researchers reconcile contradictions between reduced surface area and enhanced adsorption capacity in amine-modified adsorbents?
- Methodological Answer :
- Mechanistic Analysis : Attribute increased adsorption to chemisorption (amine-CO₂ reactions) despite physical surface area loss. For example, MDEA-impregnated mesoporous carbon showed 64% higher CO₂ uptake despite a 43% BET reduction .
- Kinetic Studies : Compare adsorption rates to distinguish physical vs. chemical mechanisms. Chemical adsorption typically exhibits slower equilibration due to covalent bonding .
- Thermodynamic Profiling : Calculate enthalpy changes (ΔH) to confirm exothermic chemisorption processes .
Q. What strategies mitigate degradation of this compound under reactive conditions?
- Methodological Answer :
- Stability Testing : Expose the compound to elevated temperatures, humidity, or oxidative environments. Monitor decomposition via TGA or HPLC .
- Inert Atmosphere Handling : Use nitrogen/argon environments during synthesis and storage to prevent oxidation .
- Additive Stabilization : Incorporate antioxidants (e.g., BHT) or pH buffers to reduce degradation in aqueous systems .
Data-Driven Research Challenges
Q. How do researchers validate the reproducibility of amine-functionalized adsorbents across batches?
- Methodological Answer :
- Batch Consistency Metrics : Track nitrogen content (elemental analysis) and FTIR peak consistency (±2% deviation) .
- Adsorption Replication : Perform triplicate adsorption tests under identical conditions (pressure, temperature). Report standard deviations (e.g., ±0.15 mmol/g) .
- Cross-Lab Validation : Collaborate with independent labs to verify synthesis protocols and performance metrics .
Q. What advanced computational methods support the design of cyclopropyl-methylamine derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Model amine-CO₂ interaction energies to predict adsorption efficiency .
- Molecular Dynamics (MD) : Simulate pore-amine interactions to optimize loading without pore collapse .
- QSPR Models : Corrogate structural descriptors (e.g., amine density, pore size) with adsorption capacity to guide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
